1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one
Description
The compound 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one (CAS: 2223045-95-0) is a boronate ester derivative featuring a piperidin-2-one (a six-membered lactam) core, a trifluoromethyl (-CF₃) substituent, and a tetramethyl-1,3,2-dioxaborolane group. This structure combines three key motifs:
- Boronate ester: Enables participation in Suzuki-Miyaura cross-coupling reactions, critical in medicinal and materials chemistry .
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability, commonly used in drug design.
- Piperidin-2-one: A lactam ring that influences solubility and hydrogen-bonding interactions.
The compound is synthesized with 95% purity, as reported in commercial catalogs .
Properties
Molecular Formula |
C18H23BF3NO3 |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one |
InChI |
InChI=1S/C18H23BF3NO3/c1-16(2)17(3,4)26-19(25-16)14-9-8-12(11-13(14)18(20,21)22)23-10-6-5-7-15(23)24/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
MDXMHZNDZQDJAP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCCC3=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one typically involves the following steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Formation of the Piperidinone Core: The piperidinone core is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Boronate Esters with Heterocyclic Cores
The following table compares the target compound with boronate esters containing similar heterocyclic frameworks:
Key Observations :
- The piperidin-2-one core in the target compound distinguishes it from morpholine or pyrazole derivatives by introducing a lactam ring, which may enhance solubility in polar solvents compared to morpholine .
- Pyrazole-containing analogs (e.g., ) prioritize aromatic stacking interactions, whereas the target compound’s lactam could favor interactions with enzymes or receptors.
Trifluoromethyl-Substituted Boronate Esters
The trifluoromethyl group is a common pharmacophore. Comparative analysis reveals:
Piperidin-2-one Derivatives
- 3-Amino-1-(2-methylphenyl)piperidin-2-one (): Lacks the boronate ester but shares the lactam core. The absence of -B(O₂C₂Me₄) limits its utility in Suzuki couplings.
- Piperidin-2-one vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
